N,N-dicyclohexyl-3-nitrobenzamide
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Overview
Description
N,N-dicyclohexyl-3-nitrobenzamide is an organic compound with the molecular formula C19H26N2O3 and a molecular weight of 330.42 g/mol It is characterized by the presence of a nitro group attached to a benzamide core, with two cyclohexyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-3-nitrobenzamide typically involves the reaction of 3-nitrobenzoic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is N,N-dicyclohexyl-3-aminobenzamide.
Scientific Research Applications
N,N-dicyclohexyl-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclohexyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
- N,N-dicyclohexyl-4-nitrobenzamide
- N,N-dicyclohexyl-2-nitrobenzamide
- N,N-dicyclohexyl-3-aminobenzamide
Uniqueness
N,N-dicyclohexyl-3-nitrobenzamide is unique due to the position of the nitro group on the benzamide ring, which influences its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H26N2O3/c22-19(15-8-7-13-18(14-15)21(23)24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17H,1-6,9-12H2 |
InChI Key |
CLJAGUAJZRHVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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